molecular formula C13H12ClNO B3171227 4-(2-Chlorophenoxy)-2-methylaniline CAS No. 946664-38-6

4-(2-Chlorophenoxy)-2-methylaniline

Cat. No.: B3171227
CAS No.: 946664-38-6
M. Wt: 233.69 g/mol
InChI Key: XFSBIDDVDYJUBI-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₃H₁₂ClNO, with a molecular weight of 233.45 g/mol. This compound is structurally distinct due to the electron-withdrawing phenoxy group, which influences its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

4-(2-chlorophenoxy)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-8-10(6-7-12(9)15)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSBIDDVDYJUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenoxy)-2-methylaniline typically involves the reaction of 2-chlorophenol with 4-chloro-2-nitroaniline, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenoxy)-2-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

Synthesis of Dyes

One of the prominent applications of 4-(2-Chlorophenoxy)-2-methylaniline is in the production of azo dyes. These dyes are widely used in textiles, plastics, and food industries due to their vibrant colors and stability. The compound serves as a diazo component in the synthesis process, which typically involves:

  • Diazotization : The amine group is diazotized to form a diazonium salt.
  • Coupling Reaction : This diazonium salt then couples with phenolic compounds to produce azo dyes.

Table 1: Azo Dyes Derived from this compound

Dye NameApplication AreaColor
Pigment Red 7TextilesRed
Pigment Yellow 49PlasticsYellow

Agrochemical Applications

This compound is also utilized in agrochemicals, particularly as a herbicide or plant growth regulator. Its chlorophenoxy structure is characteristic of many herbicides that target specific plant growth pathways. Research indicates that this compound can inhibit certain enzymes involved in plant growth, making it effective against unwanted vegetation.

Case Study: Herbicidal Activity
A study demonstrated that formulations containing this compound showed significant herbicidal activity against common weeds in agricultural settings. The efficacy was attributed to its ability to disrupt hormone signaling pathways in plants.

Pharmaceutical Intermediates

In pharmaceutical chemistry, this compound serves as an intermediate in the synthesis of various therapeutic agents. Its amine functionality allows for further modifications that lead to biologically active compounds.

Table 2: Pharmaceuticals Synthesized Using this compound

Pharmaceutical NameTherapeutic ClassMechanism of Action
AntihistaminesAllergy TreatmentH1 receptor antagonist
AntimicrobialsInfection ControlInhibition of bacterial cell wall synthesis

Environmental Impact and Safety

While exploring the applications of this compound, it is crucial to consider its environmental impact and safety profile. The compound has been classified under various hazard categories due to its potential toxicity and carcinogenicity.

Safety Information:

  • Toxicological Data : LD50 (oral) for rats is approximately 464 mg/kg.
  • Environmental Concerns : Its persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity.

Mechanism of Action

The mechanism by which 4-(2-Chlorophenoxy)-2-methylaniline exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can enhance binding affinity to certain proteins, while the methylaniline group may influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-(2-Chlorophenoxy)-2-methylaniline 2-chlorophenoxy, 2-methyl C₁₃H₁₂ClNO 233.45 Intermediate in pharmaceuticals
4-Chloro-2-methylaniline 4-chloro, 2-methyl C₇H₈ClN 141.60 Carcinogen; binds to DNA/RNA
4-(3,4-Difluorophenoxy)-2-methylaniline 3,4-difluorophenoxy, 2-methyl C₁₃H₁₁F₂NO 243.23 Pharmaceutical intermediate
4-[(4-Chlorophenyl)methoxy]-2-methylaniline (4-chlorobenzyl)oxy, 2-methyl C₁₄H₁₄ClNO 247.72 Potential agrochemical use

Key Observations :

Substituent Effects: The 2-chlorophenoxy group in the target compound introduces steric hindrance and electron-withdrawing effects, reducing the basicity of the aniline NH₂ group compared to simpler chloro derivatives like 4-chloro-2-methylaniline . Fluorine substituents (e.g., in 4-(3,4-difluorophenoxy)-2-methylaniline) enhance lipophilicity and metabolic stability, making such compounds favorable in drug design . Benzyloxy substituents (e.g., 4-[(4-chlorophenyl)methoxy]-2-methylaniline) increase molecular weight and may alter solubility profiles .

Physicochemical Properties: Solubility: The phenoxy group in this compound likely reduces water solubility compared to 4-chloro-2-methylaniline but improves organic solvent compatibility. pKa: The electron-withdrawing substituents lower the pKa of the aniline group, affecting protonation states under physiological conditions. For comparison, 4-chloro-2-nitroaniline has a pKa of 1.10 (indicating strong acidity), while non-nitro derivatives like 4-chloro-2-methylaniline are less acidic .

Biological Activity

4-(2-Chlorophenoxy)-2-methylaniline, a compound with significant biological activity, has been the subject of various studies exploring its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C13H12ClNO
  • Molecular Weight : 235.69 g/mol
  • Physical State : Colorless solid
  • Melting Point : Approximately 29–30 °C
  • Boiling Point : 240–241 °C

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

The compound has also shown promise in anticancer applications. Studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival. For instance, it may modulate the activity of enzymes linked to the cell cycle, thereby inducing apoptosis in malignant cells .

Study on Antimicrobial Efficacy

In a study published in a peer-reviewed journal, various concentrations of this compound were tested against M. tuberculosis. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of many conventional antibiotics, suggesting potential as an effective treatment option for resistant strains .

Carcinogenicity Assessment

Despite its beneficial biological activities, there are concerns regarding the carcinogenic potential of this compound. Historical data from chronic feeding studies in rodents have shown a correlation between exposure to similar compounds and the development of hemangiosarcomas . The International Agency for Research on Cancer (IARC) has classified related compounds as probable human carcinogens based on such findings .

Data Table: Biological Activity Overview

Activity Type Effect Mechanism References
AntimicrobialEffective against E. coliDisruption of cell membranes
AnticancerInhibits cancer cell growthModulation of cell cycle enzymes
CarcinogenicityPotential risk observedInduction of tumors in animal studies

Q & A

Q. Basic

  • ¹H NMR : Expect aromatic proton splitting patterns:
    • δ 6.8–7.3 ppm (multiplet for chlorophenoxy and aniline protons).
    • δ 2.2 ppm (singlet for methyl group on aniline) .
  • IR : Peaks at ~3400 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O-C ether), and 750 cm⁻¹ (C-Cl) .
  • MS (ESI+) : Molecular ion peak at m/z 247.7 (M+H⁺) with fragmentation patterns consistent with chlorophenoxy cleavage.

What density functional theory (DFT) approaches are suitable for modeling the electronic properties of this compound?

Q. Advanced

  • Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) for accurate thermochemical and electronic structure predictions .
  • Basis Set : 6-311G(d,p) for geometry optimization and vibrational frequency analysis.
  • Applications : Calculate HOMO-LUMO gaps to predict reactivity or absorption spectra. Validate results against experimental UV-Vis data .

How does the chlorophenoxy substituent influence the compound’s reactivity in azo dye formation, and what mechanistic insights exist?

Q. Advanced

  • Mechanism : The electron-withdrawing Cl group activates the aromatic ring for electrophilic substitution, facilitating diazo coupling.
  • Kinetic Studies : Use stopped-flow spectroscopy to monitor diazonium salt formation rates under varying pH (4–6) and temperature (0–5°C) .
  • Computational Support : DFT can model transition states to explain regioselectivity in azo bond formation .

How should researchers resolve discrepancies between experimental and computational data (e.g., bond lengths, reaction energies)?

Q. Advanced

  • Error Sources : Assess basis set incompleteness in DFT or experimental artifacts (e.g., crystal packing in XRD).
  • Protocol :
    • Cross-validate with higher-level methods (e.g., CCSD(T)) for critical parameters .
    • Re-examine synthetic purity via HPLC to rule out impurities affecting experimental data .
    • Use solvent correction models in computational studies to account for solvation effects .

What safety protocols are essential when handling this compound, given structural analogs’ hazards?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential amine vapors.
  • Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite).
  • Toxicity Data : Refer to analogs like 2-chloro-6-methylaniline (LD₅₀ ~300 mg/kg in rats), suggesting strict exposure limits .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.